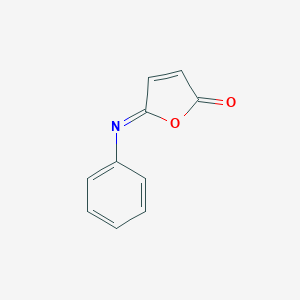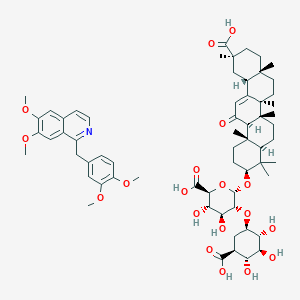
Papaverine glycyrrhizinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaverine glycyrrhizinate is a chemical compound that is synthesized from papaverine and glycyrrhizic acid. It has been extensively studied for its potential therapeutic applications due to its unique properties.
Mécanisme D'action
The mechanism of action of papaverine glycyrrhizinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of smooth muscle contraction. It has also been found to inhibit the activity of NF-kappa B, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Papaverine glycyrrhizinate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been found to have anti-viral effects by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Papaverine glycyrrhizinate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of concentrations, and it has been found to be non-toxic in animal studies. However, there are also some limitations to its use in lab experiments. It can be difficult to dissolve in water, and it may require the use of organic solvents. It may also have limited solubility in some biological fluids.
Orientations Futures
There are several future directions for the study of papaverine glycyrrhizinate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and liver diseases. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on phosphodiesterase and NF-kappa B. Additionally, further studies are needed to determine the optimal dosage and administration of papaverine glycyrrhizinate for therapeutic use.
Méthodes De Synthèse
Papaverine glycyrrhizinate is synthesized by reacting papaverine with glycyrrhizic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The resulting product is purified and analyzed for its chemical properties.
Applications De Recherche Scientifique
Papaverine glycyrrhizinate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of liver diseases, cardiovascular diseases, and neurological disorders.
Propriétés
Numéro CAS |
102395-75-5 |
|---|---|
Nom du produit |
Papaverine glycyrrhizinate |
Formule moléculaire |
C42H62O16.C20H21NO4 |
Poids moléculaire |
1160.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
Clé InChI |
AJVFRECHHYUSKO-FYSHDTCASA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonymes |
Pavezan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




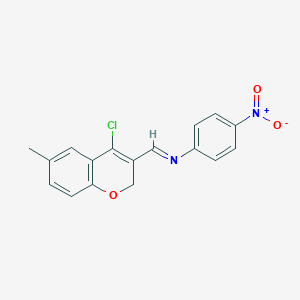
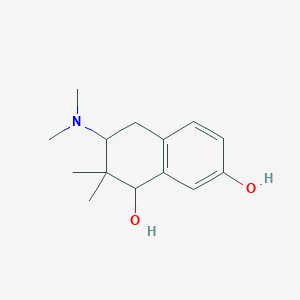
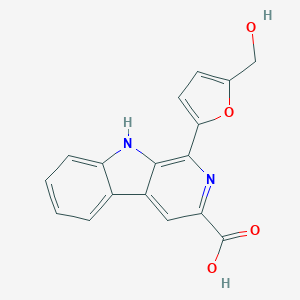
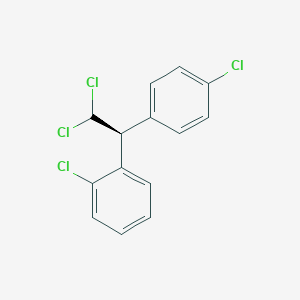
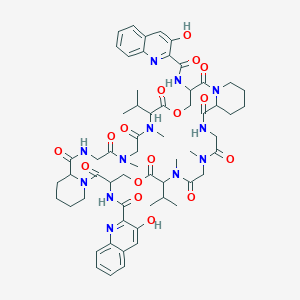
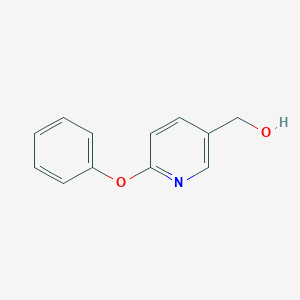
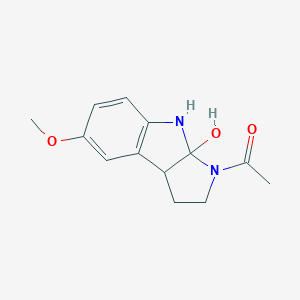
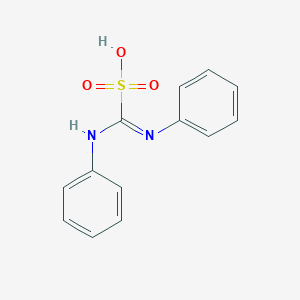
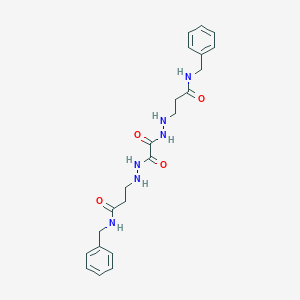
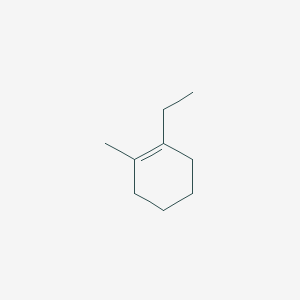
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
